molecular formula C13H16F3N3O2 B1404151 tert-butyl 2-(trifluoromethyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate CAS No. 877402-39-6

tert-butyl 2-(trifluoromethyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate

Cat. No.: B1404151
CAS No.: 877402-39-6
M. Wt: 303.28 g/mol
InChI Key: HBKOLFLTHFASNK-UHFFFAOYSA-N
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Description

Tert-butyl 2-(trifluoromethyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate is a useful research compound. Its molecular formula is C13H16F3N3O2 and its molecular weight is 303.28 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Tert-butyl 2-(trifluoromethyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. This compound has been shown to interact with threonine tyrosine kinase (TTK), a protein kinase involved in cell cycle regulation and mitosis . The interaction between this compound and TTK results in the inhibition of kinase activity, leading to disruptions in cell division and proliferation.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been found to induce chromosome missegregation and aneuploidy in cancer cells, leading to the suppression of cell proliferation . Additionally, this compound influences cell signaling pathways by inhibiting the activity of TTK, which plays a crucial role in the regulation of mitotic checkpoints.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with TTK. This compound binds to the ATP-binding site of TTK, thereby inhibiting its kinase activity . The inhibition of TTK leads to the disruption of mitotic checkpoints, resulting in chromosome missegregation and cell cycle arrest. Additionally, this compound may also affect gene expression by modulating the activity of transcription factors involved in cell cycle regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the inhibitory effects of this compound on TTK activity persist over time, leading to sustained disruptions in cell division and proliferation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits TTK activity without causing significant toxicity . At higher doses, this compound may induce adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites may further undergo conjugation reactions, such as glucuronidation and sulfation, to facilitate their excretion from the body. The metabolic pathways of this compound play a crucial role in determining its pharmacokinetic properties and overall bioavailability.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its intracellular accumulation . Additionally, this compound may bind to plasma proteins, such as albumin, which can influence its distribution and bioavailability.

Subcellular Localization

The subcellular localization of this compound is primarily determined by its targeting signals and post-translational modifications. This compound has been found to localize to the nucleus, where it exerts its inhibitory effects on TTK . The nuclear localization of this compound is facilitated by nuclear localization signals (NLS) present within its structure. Additionally, post-translational modifications, such as phosphorylation, may further regulate its subcellular distribution and activity.

Biological Activity

tert-butyl 2-(trifluoromethyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by a trifluoromethyl group and a dihydropyrido-pyrimidine framework, suggests interesting biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C13H16F3N3O2
  • Molecular Weight : 303.28 g/mol
  • CAS Number : 877402-39-6

The compound features a trifluoromethyl group that enhances lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Key findings include:

  • Antitumor Activity : Initial studies suggest that compounds with similar structures exhibit cytotoxic effects on several cancer cell lines. For example, pyrimidine derivatives have shown promise in inhibiting cell proliferation in human cancer cell lines such as A431 (vulvar epidermal carcinoma) .
  • Enzyme Inhibition : The compound's structural characteristics may allow it to act as an inhibitor for specific enzymes involved in disease pathways. For instance, related compounds have demonstrated inhibitory effects on p38 MAPK, a kinase involved in inflammatory responses .
  • Inflammatory Response Modulation : Research indicates that similar structures can modulate the production of pro-inflammatory cytokines like TNFα and IL-6 in response to stimuli such as LPS (lipopolysaccharide) . This suggests potential applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of cell proliferation in A431 cells
Enzyme InhibitionIC50 values indicating effective inhibition of p38 MAPK
Cytokine ModulationReduced TNFα production in LPS-stimulated models

Case Study 1: Antitumor Effects

A study investigated the cytotoxic effects of various pyrimidine derivatives against A431 cells. The results indicated that compounds similar to this compound exhibited significant inhibition of cell growth, suggesting potential as antitumor agents.

Case Study 2: Inhibition of Pro-inflammatory Cytokines

In another study focused on inflammatory pathways, compounds with a similar chemical structure were tested for their ability to inhibit TNFα production. The results showed a dose-dependent reduction in cytokine levels when administered in LPS-stimulated models, highlighting the potential therapeutic applications for inflammatory diseases .

The mechanisms through which this compound exerts its biological effects may involve:

  • Interaction with Kinases : The presence of the trifluoromethyl group may enhance binding affinity to specific kinases like p38 MAPK.
  • Cytokine Signaling Pathways : By modulating signaling pathways associated with inflammation and tumor growth, this compound could serve as a dual-action therapeutic agent.

Properties

IUPAC Name

tert-butyl 2-(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O2/c1-12(2,3)21-11(20)19-5-4-8-6-17-10(13(14,15)16)18-9(8)7-19/h6H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKOLFLTHFASNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CN=C(N=C2C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 2-(trifluoromethyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate
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tert-butyl 2-(trifluoromethyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate
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tert-butyl 2-(trifluoromethyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate
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tert-butyl 2-(trifluoromethyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate
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tert-butyl 2-(trifluoromethyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate
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tert-butyl 2-(trifluoromethyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.